molecular formula C14H20FN3O3 B3027261 tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate CAS No. 1261230-08-3

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate

Cat. No. B3027261
CAS RN: 1261230-08-3
M. Wt: 297.33
InChI Key: HBXGQDUCTOTPDW-UHFFFAOYSA-N
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Description

“tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H20FN3O3 . It has a molecular weight of 297.33 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate” consists of a piperidine ring attached to a tert-butyl carboxylate group and a 5-fluoropyrimidin-2-yl group via an oxygen atom .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate and its derivatives are key intermediates in the synthesis of various biologically active compounds. Zhang et al. (2009) detailed a practical synthesis method for a similar compound, which is a key intermediate in preparing potent deoxycytidine kinase inhibitors, emphasizing its role in drug development processes (Zhang et al., 2009). Additionally, Kong et al. (2016) synthesized a tert-butyl piperidine-1-carboxylate derivative, highlighting its importance in synthesizing crizotinib, a treatment for lung cancer (Kong et al., 2016).

Crystallography and Molecular Structure

The molecular structure and crystallization properties of tert-butyl piperidine-1-carboxylate derivatives are critical for understanding their chemical behavior. Sanjeevarayappa et al. (2015) synthesized a compound with similar structure and confirmed its structure through single crystal X-ray diffraction, providing insights into its molecular architecture (Sanjeevarayappa et al., 2015).

Applications in Drug Synthesis

The tert-butyl piperidine-1-carboxylate structure is integral in synthesizing small molecule anticancer drugs. Zhang et al. (2018) discussed the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for such drugs, emphasizing its relevance in oncology pharmacology (Zhang et al., 2018).

Novel Chemical Synthesis Techniques

The synthesis of tert-butyl piperidine-1-carboxylate derivatives often involves innovative techniques. For instance, Moskalenko and Boev (2014) described the synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles, showcasing advanced synthetic methods (Moskalenko & Boev, 2014).

Safety and Hazards

The safety and hazards associated with “tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate” are not fully documented. As with all chemicals, it should be handled with appropriate safety measures .

properties

IUPAC Name

tert-butyl 3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(9-18)20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXGQDUCTOTPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126884
Record name 1-Piperidinecarboxylic acid, 3-[(5-fluoro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261230-08-3
Record name 1-Piperidinecarboxylic acid, 3-[(5-fluoro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261230-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(5-fluoro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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